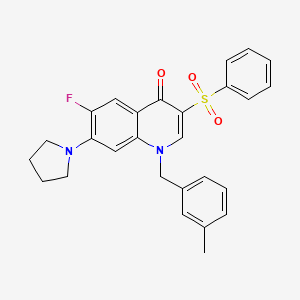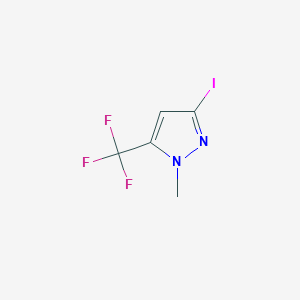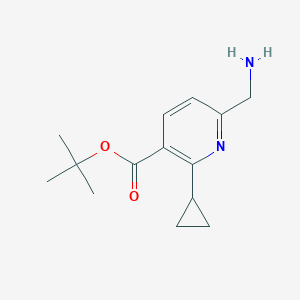
6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H25FN2O3S and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Research
Research on antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, are pivotal in determining the antioxidant capacity of complex samples, including potential drug candidates like "6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one" (Munteanu & Apetrei, 2021).
Enzymatic Degradation of Organic Pollutants
The enzymatic approach for the remediation of various organic pollutants highlights the importance of understanding chemical structures for environmental applications. Studies on enzymes like laccases and peroxidases, in the presence of redox mediators, have shown enhanced degradation efficiency for recalcitrant compounds, suggesting potential environmental applications of complex organic compounds (Husain & Husain, 2007).
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay provides insight into the antioxidant capacity of compounds, including the reaction pathways of various antioxidants. This understanding is crucial in evaluating the potential therapeutic effects of new compounds, emphasizing the importance of chemical reactions in drug development and evaluation (Ilyasov et al., 2020).
Pharmacogenetics in Therapy Personalisation
The study of pharmacogenetics offers a promising avenue for the personalization of therapy, including the use of complex organic molecules. Understanding genetic polymorphisms can optimize therapy with specific drugs, highlighting the relevance of molecular structures in clinical applications (De Mattia & Toffoli, 2009).
Polymer and Environmental Science
Research on fluoropolymers and their environmental impact provides critical insights into the safety and regulatory considerations of chemical compounds. The stability and bioavailability studies of these materials can inform the development and application of new chemical entities for various uses, including therapeutic applications (Henry et al., 2018).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3S/c1-19-8-7-9-20(14-19)17-30-18-26(34(32,33)21-10-3-2-4-11-21)27(31)22-15-23(28)25(16-24(22)30)29-12-5-6-13-29/h2-4,7-11,14-16,18H,5-6,12-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLAWHKEEBGVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2701266.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)

![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)


![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)